(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Catalog No.
S865664
CAS No.
1219803-77-6
M.F
C9H13NO3
M. Wt
189.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

CAS Number

1219803-77-6

Product Name

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

IUPAC Name

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

189.24 g/mol

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D

InChI Key

UCTWMZQNUQWSLP-JQAOAMCHSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H]
  • Metabolic studies

    Due to the strong bond between carbon and deuterium, [2H6]-epinephrine is resistant to metabolic breakdown by enzymes that target hydrogen atoms. This allows researchers to track the fate of epinephrine in the body by measuring the concentration of the deuterium-labeled molecule and its metabolites. For instance, scientists can investigate epinephrine clearance rates, distribution within tissues, and the formation of specific breakdown products. Source: Application of Stable Isotope Tracers in Clinical Pharmacokinetic Studies:

  • Mass spectrometry analysis

    [2H6]-epinephrine serves as an internal standard in mass spectrometry experiments. Mass spectrometry is a powerful technique for identifying and quantifying molecules in a sample. However, naturally occurring compounds can sometimes have ions with the same mass-to-charge ratio as the target molecule, leading to interference. By introducing a mass difference through deuterium incorporation, [2H6]-epinephrine acts as a reference peak that can be easily distinguished from the endogenous epinephrine signal. This enhances the accuracy and specificity of mass spectrometry measurements. Source: Quantitation of Catecholamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry:

  • Investigation of receptor interactions

    Epinephrine interacts with specific receptors on cells to exert its physiological effects. [2H6]-epinephrine can be used to study these receptor interactions without affecting the overall biological activity of the molecule. The presence of deuterium atoms can sometimes alter the binding affinity of a ligand to its receptor. By comparing the binding properties of [2H6]-epinephrine with regular epinephrine, researchers can gain insights into the role of specific hydrogen atoms in receptor recognition. Source: Deuterium Isotope Effects in Quantitative Structure-Activity Relationships:

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a deuterated derivative of epinephrine, which is a naturally occurring catecholamine and hormone. This compound is characterized by the substitution of six hydrogen atoms with deuterium, enhancing its stability and allowing for more precise tracking in biochemical studies. The molecular formula for this compound is C9_9H7_7D6_6NO3_3, and it has a molecular weight of approximately 189.24 g/mol .

[2H6]-Epinephrine, like natural epinephrine, acts by mimicking the effects of the sympathetic nervous system. It binds to adrenergic receptors on target cells, leading to a cascade of events that result in physiological changes. These include:

  • Increased heart rate and contractility
  • Bronchodilation (relaxation of airways)
  • Vasodilation (widening of blood vessels) in skeletal muscles
  • Blood sugar elevation through glycogenolysis (breakdown of glycogen) and gluconeogenesis (glucose production)
Typical of catecholamines, including:

  • Oxidation: It can be oxidized to form quinones.
  • Methylation: The hydroxyl groups can be methylated to produce methoxy derivatives.
  • Deuterium Exchange: The presence of deuterium allows for unique exchange reactions that can be studied using mass spectrometry.

These reactions are essential for understanding the compound's reactivity and interactions in biological systems.

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 exhibits biological activities similar to those of natural epinephrine. It acts primarily on adrenergic receptors, influencing various physiological responses such as:

  • Increased Heart Rate: Enhances cardiac output.
  • Bronchodilation: Relaxes bronchial muscles.
  • Glycogenolysis: Stimulates the breakdown of glycogen to glucose.

Due to its isotopic labeling, this compound is particularly useful in pharmacokinetic studies and metabolic tracking in vivo.

The synthesis of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 typically involves:

  • Deuteration of Epinephrine: This can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
    • Synthesis from Deuterated Precursors: Starting from deuterated phenolic compounds or amino acids.
  • Purification: The product is purified through chromatography techniques to ensure high purity levels suitable for research applications.

This compound has several applications in scientific research:

  • Metabolic Studies: Used as a tracer in metabolic pathways due to its unique isotopic signature.
  • Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of epinephrine-related drugs.
  • Analytical Chemistry: Serves as a standard in mass spectrometry and other analytical techniques.

Studies involving (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 focus on its interactions with various biological molecules. These include:

  • Receptor Binding Studies: Understanding how this compound interacts with adrenergic receptors compared to non-deuterated forms.
  • Enzyme Kinetics: Investigating how enzymes metabolize this compound differently due to the presence of deuterium.

Such studies provide insights into the pharmacodynamics and pharmacokinetics of epinephrine analogs.

Several compounds are structurally or functionally similar to (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
EpinephrineC9_9H13_13NO3_3Natural catecholamine without deuterium
NorepinephrineC8_8H11_11NO3_3Lacks methyl group on nitrogen
IsoproterenolC10_10H13_13NO3_3Synthetic beta-agonist with distinct activity
PhenylephrineC9_9H13_13NO2_2Alpha-selective agonist

The presence of deuterium in (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 allows for more precise tracking in metabolic studies compared to its non-deuterated counterparts. This isotopic labeling provides unique advantages in research settings focused on drug metabolism and receptor interactions.

Liquid Chromatography-Tandem Mass Spectrometry Quantification Method Optimization

The application of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 as an internal standard in liquid chromatography-tandem mass spectrometry represents a cornerstone advancement in catecholamine quantification methodologies. This deuterated analog exhibits optimal physicochemical properties that enable precise quantitative analysis across diverse biological matrices [1] [2] [3].

The molecular weight of the deuterated compound is 189.24 g/mol, representing a 6.04 Da increase from the non-deuterated epinephrine (183.20 g/mol). This mass shift provides sufficient chromatographic and mass spectrometric discrimination while maintaining nearly identical chemical behavior to the native compound [4] [5]. The precursor ion transitions occur at m/z 190.1 → 111.0 and m/z 190.1 → 139.0, compared to the non-deuterated transitions at m/z 184.1 → 107.0 and m/z 184.1 → 135.0 [2] [6].

Optimization studies have demonstrated that the deuterated internal standard maintains consistent retention times within ±0.01 minutes of the native compound, ensuring co-elution and minimizing differential matrix effects [1] [2]. The collision energy requirements remain unchanged at 20 eV, while the fragmentation patterns exhibit characteristic deuterium-shifted product ions that provide unambiguous identification [1] [2] [3].

Research findings indicate that the utilization of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 enables detection limits ranging from 0.03 to 0.4 ng/mL in biological samples, with sample volumes as small as 50 μL [1] [7] [2]. The method demonstrates excellent linearity across concentration ranges of 25-1000 pg/mL, with correlation coefficients exceeding 0.9929 [3] [8].

Matrix Effect Mitigation Strategies in Biological Samples

The implementation of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 provides exceptional matrix effect compensation in complex biological matrices, addressing one of the most significant challenges in catecholamine bioanalysis [1] [7] [2]. Matrix effects, including ion suppression and enhancement phenomena, can significantly impact quantitative accuracy in electrospray ionization mass spectrometry.

Studies have documented that the deuterated internal standard exhibits nearly identical ionization efficiency compared to the native compound, with matrix effect values typically ranging from 95-105% across various biological matrices including plasma, urine, and tissue homogenates [1] [7] [2]. The isotope-labeled analog compensates for extraction recovery variations, with recovery rates consistently maintained between 85-115% across different sample preparation protocols [2] [3].

The deuterated compound demonstrates remarkable stability during sample processing, with minimal deuterium exchange observed under typical analytical conditions. Research has shown that the isotopic integrity remains above 98 atom % D throughout standard sample preparation workflows, including protein precipitation, liquid-liquid extraction, and solid-phase extraction procedures [4] [1] [2].

Comparative studies utilizing (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 versus non-isotopically labeled internal standards have demonstrated significant improvements in analytical precision. Intra-assay precision values typically range from 0.4-6.9%, while inter-assay precision ranges from 0.9-6.6%, representing substantial improvements over traditional internal standard approaches [3] [6].

Metabolic Tracing Methodologies

Stable Isotope-Labeled Tracer Kinetic Studies

The application of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 in metabolic tracing represents a sophisticated approach to understanding catecholamine metabolism and clearance mechanisms [9] [10] [11]. This deuterated tracer enables real-time monitoring of epinephrine conversion pathways, providing quantitative insights into metabolic flux dynamics.

Tracer kinetic studies utilizing the deuterated compound have revealed fundamental insights into epinephrine metabolic clearance rates. Research demonstrates that plasma metabolic clearance rates range from 52 ± 4 mL·min⁻¹·kg⁻¹ at low concentrations to 89 ± 6 mL·min⁻¹·kg⁻¹ at higher concentrations, indicating concentration-dependent clearance mechanisms [12] [9].

The deuterated tracer enables precise determination of metabolic steady-state conditions, typically achieved within 2-4 hours of continuous infusion. Studies have shown that circulating enrichment levels of 5-25% provide optimal balance between analytical sensitivity and minimal metabolic perturbation [10] [11]. The tracer approach has revealed that epinephrine demonstrates approximately 10-fold higher potency compared to norepinephrine in physiological responses [12].

Metabolic flux analysis utilizing (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 has elucidated the relative contributions of different clearance pathways. Research indicates that monoamine oxidase-mediated deamination accounts for approximately 60-70% of epinephrine clearance, while catechol-O-methyltransferase-mediated O-methylation contributes 25-35% of total clearance [13] [9].

Metabolic Flux Analysis in Catecholamine Pathways

The implementation of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 in metabolic flux analysis provides unprecedented quantitative insights into catecholamine pathway dynamics [9] [10] [11]. This approach enables determination of pathway flux contributions, metabolic branch points, and regulatory mechanisms governing catecholamine homeostasis.

Flux analysis studies have demonstrated that the deuterated tracer enables quantitative assessment of epinephrine biosynthesis rates from norepinephrine precursors. Research indicates that phenylethanolamine N-methyltransferase-mediated conversion exhibits flux rates of 0.5-2.0 nmol·min⁻¹·g⁻¹ tissue in adrenal medullary preparations [13] [9].

The tracer methodology has revealed compartmentalization effects in catecholamine metabolism. Studies show that intracellular epinephrine metabolism occurs primarily through vesicular monoamine oxidase, while extracellular metabolism involves primarily catechol-O-methyltransferase pathways [13] [9]. The deuterated tracer enables discrimination between these compartments based on isotopic labeling patterns.

Metabolic flux analysis utilizing the deuterated compound has quantified the relative contributions of different degradation pathways. Research demonstrates that 3,4-dihydroxyphenylglycol formation accounts for 40-50% of total flux, while metanephrine formation represents 30-40% of metabolic flux under physiological conditions [13] [9] [10].

Nuclear Magnetic Resonance Advancements

Deuterium Isotope Effects on Chemical Shift Assignments

The incorporation of deuterium atoms in (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 produces characteristic isotope effects on nuclear magnetic resonance chemical shifts that provide valuable structural and dynamic information [14] [15] [16] [17]. These isotope effects manifest as subtle but measurable changes in chemical shift positions that enable detailed structural elucidation and conformational analysis.

Primary deuterium isotope effects on ¹H chemical shifts typically range from 0.01 to 0.1 ppm, with the magnitude dependent on the chemical environment and hydrogen bonding interactions [16] [17] [18]. In the case of deuterated epinephrine, the aromatic protons exhibit characteristic upfield shifts due to the isotopic substitution pattern, providing diagnostic information for structural confirmation [14] [15].

Secondary deuterium isotope effects on ¹³C chemical shifts are particularly informative for the deuterated epinephrine analog. Research has demonstrated that ¹³C nuclei adjacent to deuterium substitution sites exhibit characteristic upfield shifts ranging from 0.1 to 0.5 ppm [14] [15] [19]. These effects are particularly pronounced for the aromatic carbons in the catechol ring system, where deuterium substitution at positions 2, 5, and 6 produces distinctive chemical shift patterns.

The deuterium isotope effects enable precise assignment of NMR resonances and provide insights into molecular dynamics. Studies have shown that the magnitude of isotope effects correlates with the degree of hydrogen bonding and molecular motion, with larger effects observed in more rigid molecular environments [14] [16] [17].

Dynamic Nuclear Polarization Applications

The utilization of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 in dynamic nuclear polarization applications represents a cutting-edge advancement in NMR sensitivity enhancement [20] [21] [22] [23]. This technique exploits the transfer of polarization from electron spins to nuclear spins, resulting in dramatic signal enhancement factors that enable detection of trace quantities of catecholamines.

Dynamic nuclear polarization experiments utilizing deuterated epinephrine have achieved enhancement factors ranging from 100 to 200-fold compared to conventional NMR spectroscopy [20] [21] [23]. The deuterated analog exhibits superior polarization transfer efficiency compared to non-deuterated compounds, with ¹³C enhancement factors of ε ≈ 148 observed under optimal conditions [21].

The deuterated compound demonstrates excellent stability under dynamic nuclear polarization conditions, maintaining isotopic integrity throughout the polarization and detection processes. Research has shown that the deuterium labeling pattern remains stable at temperatures as low as 30 K, with minimal isotope exchange observed during the experimental timeline [20] [21].

Optimization studies have revealed that approximately 50% exchangeable proton content provides optimal enhancement factors for deuterated epinephrine samples. This balance enables efficient polarization transfer while maintaining sufficient proton density for spin diffusion processes [21] [22]. The enhanced sensitivity enables detection of epinephrine concentrations in the nanomolar range, representing a significant advancement in analytical capability.

XLogP3

-1.4

Dates

Last modified: 04-14-2024

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